molecular formula C11H12BrClO3 B14019740 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane

Cat. No.: B14019740
M. Wt: 307.57 g/mol
InChI Key: LWIXQYJJRFCWDQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-chloro-4-ethoxyphenylmethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The dioxolane ring can be reduced to form diols.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of diols.

Scientific Research Applications

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane can be compared with other similar compounds such as:

  • 2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane
  • 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxane

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

2-(3-bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H12BrClO3/c1-2-14-10-8(12)5-7(6-9(10)13)11-15-3-4-16-11/h5-6,11H,2-4H2,1H3

InChI Key

LWIXQYJJRFCWDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2OCCO2)Cl

Origin of Product

United States

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